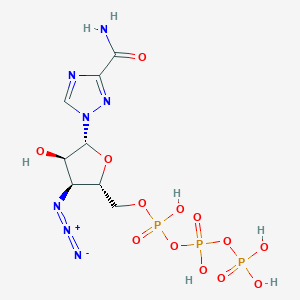

Azido-drtp

Description

Structure

3D Structure

Properties

CAS No. |

119764-56-6 |

|---|---|

Molecular Formula |

C8H14N7O13P3 |

Molecular Weight |

509.16 g/mol |

IUPAC Name |

[[(2S,3S,4R,5R)-3-azido-5-(3-carbamoyl-1,2,4-triazol-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C8H14N7O13P3/c9-6(17)7-11-2-15(13-7)8-5(16)4(12-14-10)3(26-8)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-5,8,16H,1H2,(H2,9,17)(H,21,22)(H,23,24)(H2,18,19,20)/t3-,4-,5-,8-/m1/s1 |

InChI Key |

CQCABWRRPZWJEQ-AFCXAGJDSA-N |

SMILES |

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)C(=O)N |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)C(=O)N |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O)C(=O)N |

Synonyms |

3'-azido-3'-deoxyribavirin-5'-triphosphate azido-dRTP |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Azido Compound Elaboration

Strategies for Introducing the Azido (B1232118) Functional Group

The introduction of the azido functional group into organic molecules can be broadly categorized into nucleophilic azidation reactions and transition metal-catalyzed azidation reactions. These strategies offer distinct advantages depending on the substrate and desired regioselectivity.

Nucleophilic azidation is a classical and widely employed approach for the synthesis of organic azides ereztech.comfishersci.at. This method typically involves the displacement of a suitable leaving group by a nucleophilic azide (B81097) source ereztech.comfishersci.at.

Halogen-azide exchange involves the nucleophilic substitution (SN2) of alkyl halides or tosylates with alkali azides, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). This reaction can be effectively promoted by microwave irradiation in aqueous media, demonstrating broad functional group tolerance. For instance, 5'-azidoribonucleosides can be synthesized in a one-pot reaction from protected nucleosides by reacting them with triphenylphosphine (B44618) (PPh₃), carbon tetrabromide (CBr₄), and sodium azide (NaN₃) in anhydrous dimethylformamide (DMF) at 90 °C. This approach provides a practical alternative to more complex methods like the Mitsunobu reaction for converting alcohols to azides. Additionally, aryl iodides bearing electron-withdrawing substituents can undergo metathesis with sodium azide when catalyzed by Cu(I) in the presence of sodium ascorbate (B8700270) and N,N'-dimethylethane-1,2-diamine (DMEDA).

Azide transfer reactions offer a valuable alternative to traditional nucleophilic substitution for the direct conversion of primary amines (both alkyl and aryl) into their corresponding organic azides indiamart.com. Key reagents in this area include trifluoromethanesulfonyl azide (TfN₃) and imidazole-1-sulfonyl azide hydrochloride ereztech.comindiamart.com. While TfN₃ is an effective reagent, its explosive nature necessitates careful handling ereztech.com. In contrast, imidazole-1-sulfonyl azide hydrochloride is a more stable crystalline solid ereztech.com. A notable advancement in this field is the use of imidazole-1-sulfonyl azide tetrafluoroboric acid as a diazo-transfer agent in automated synthesis, enabling the production of alkyl azides from primary alkyl amines and their salts in good to excellent yields (68-95%). This method enhances safety by minimizing direct contact with the diazo-transfer agent. Furthermore, 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) can facilitate azide transfer to alcohols under mild conditions, yielding azides with easily separable water-soluble byproducts. Beyond these, nitrene-transfer reactions from azides to isocyanides have gained recognition for their efficiency in synthesizing asymmetric carbodiimides, thereby facilitating C-N bond formation. These nitrene-transfer processes can be catalyzed by various transition metals, including palladium (Pd), rhodium (Rh), and cobalt (Co).

The advent of transition metal-catalyzed reactions has revolutionized azidation processes, particularly opening new avenues for the azidation of C-H bonds and the direct difunctionalization of multiple carbon-carbon bonds fishersci.at. Copper-catalyzed systems are particularly well-explored and often lead to high yields under relatively mild reaction conditions wikidata.org. Other transition metals such as iron, manganese, palladium, rhodium, ruthenium, and silver are also extensively utilized in these transformations fishersci.atwikidata.org.

The direct functionalization of unactivated C-H bonds to introduce an azide group represents a significant challenge and a highly attractive strategy due to its atom and step economy fishersci.sefishersci.at. Radical C-H activation, typically involving hydrogen atom abstraction followed by azide transfer to the resulting carbon-centered radicals, is a powerful approach fishersci.se. Transition metal catalysts play a crucial role in "taming" azide radicals, leading to more efficient reactions with broader substrate scope and improved regioselectivity and stereoselectivity fishersci.se.

Copper-catalyzed C-H azidation methodologies include:

Copper catalysis combined with site-selective C-H zincation for the azidation of (hetero)arenes fishersci.at.

Oxidative copper-catalyzed benzylic C-H azidation utilizing Cu(OAc)₂ as the catalyst, TMS-N₃ as the azide source, a suitable ligand, N-fluorobenzenesulfonamide (NFSI) as an additive, and nitromethane (B149229) (MeNO₂) as the solvent fishersci.at. The proposed mechanism involves hydrogen atom transfer to generate a benzylic radical, which subsequently reacts with a Cu(II)-azide intermediate fishersci.at.

Copper-catalyzed aerobic oxidative dearomatization of indoles with TMSN₃ for the synthesis of 2-azidoindolin-3-ols, where molecular oxygen serves as the oxygen-atom source. This reaction exhibits high site- and diastereoselectivity.

The use of Cu(OAc)₂ in conjunction with hydrogen peroxide (H₂O₂) in water to achieve ortho-selective azidation of aromatic amines (anilines), including both primary and secondary anilines. This protocol has found successful application in the late-stage functionalization of aniline-based drug molecules.

Iron-catalyzed C-H azidation approaches include:

A mild and selective iron-catalyzed azidation of tertiary C-H bonds employing a hypervalent iodine reagent containing an azide unit. This method is compatible with aqueous environments and is suitable for the late-stage functionalization of complex molecular structures. It demonstrates high selectivity for more electron-rich tertiary C-H bonds over secondary and primary ones, and tolerates various functional groups such as protected alcohols, bromides, nitriles, esters, carboxylic acids, and amides.

The application of iron(II) catalysis for the azidation of oxindoles fishersci.at.

Palladium-catalyzed C-H azidation has been reported for allylic C-H bonds using NaN₃ as the azide source under atmospheric oxygen wikidata.org.

Silver-catalyzed C-H azidation includes decarboxylative azidation, an emerging strategy for preparing alkyl azides from carboxylic acids using silver salts with K₂S₂O₈ as an oxidizing agent fishersci.at. This process is believed to proceed via a radical mechanism involving a Ag(II) intermediate fishersci.at.

Transition metal-catalyzed reactions are also instrumental in the direct difunctionalization of multiple carbon-carbon bonds with the azide group fishersci.at.

Copper-catalyzed azidation of unsaturated bonds is prominently featured in:

Click chemistry, where Cu(I)-catalyzed reactions are widely used for the 1,3-dipolar cycloaddition of organic azides and terminal alkynes to form 1,2,3-triazoles ereztech.comwikidata.org.

Copper-catalyzed aminoazidation of alkenes, which utilizes NFSI as a nitrogen-radical precursor and TMS-N₃ as an azide source, in combination with 1,10-phenanthroline (B135089) as a ligand fishersci.at.

Gold-catalyzed azidation of unsaturated bonds involves the nitrogenation of alkynes with TMSN₃, leading to the formation of carbamides and amino tetrazoles through C-C and C≡C bond cleavages.

Silver-catalyzed azidation of unsaturated bonds often proceeds via intermediate vinyl azides and is applicable to alkynes, diynes, and ethynyl (B1212043) carbinols wikidata.org. This includes the direct conversion of alkynes into nitriles through C≡C bond cleavage, which has been reported to occur via an azide intermediate with a silver catalyst wikidata.org. Furthermore, unactivated olefins can be converted to alkyl azides using bench-stable NaN₃ in the presence of FeCl₃·6H₂O under blue-light irradiation, yielding products with anti-Markovnikov selectivity.

Compound Names and PubChem CIDs

Electrochemical and Photochemical Azidation Approaches

Electrochemical and photochemical methods offer environmentally friendly and efficient pathways for introducing azide functionalities into organic molecules, often circumventing the need for stoichiometric chemical oxidants or harsh reaction conditions.

Electrochemical Azidation: Electrosynthesis utilizes electrons as oxidants or reductants, providing precise control over reactivity by adjusting the potential nih.gov. This approach has been successfully applied to the synthesis of various azido compounds. For instance, electrochemical vicinal oxyazidation of α-arylvinyl acetates yields diverse α-azidoketones in good yields without stoichiometric chemical oxidants beilstein-journals.org. The electrochemical formation of 1,2-diazides from alkenes, assisted by a manganese catalyst, involves the anodic generation of an azidyl radical from sodium azide, followed by successive additions of this N-centered radical to the alkene nih.gov. This method offers advantages in sustainability, operational simplicity, and functional-group compatibility nih.gov. Another application includes the electrochemical azidocyanation of alkenes via 1,4-nitrile migration, providing access to synthetically useful 1,2-azidonitriles rsc.org. Furthermore, electrochemical methods have been employed for the preparation and modification of copper azide (CA) films, regulating microstructure and composition by controlling current density and reaction time rsc.org.

Photochemical Azidation: Photochemical approaches leverage light energy to drive azidation reactions, often leading to unique reactivities and improved selectivity. For example, oxidant-free azidation of substrates containing C(sp³)–H bonds can be achieved by merging electrochemical and photochemical techniques, utilizing manganese catalysts and sodium azide under electro-photochemical conditions uni-regensburg.de. This method is compatible with a wide range of secondary/tertiary benzylic, aliphatic, and drug-molecule-based C(sp³)–H bonds uni-regensburg.de. Visible-light irradiation can also facilitate iron-mediated anti-Markovnikov hydroazidation of unactivated olefins using bench-stable sodium azide, providing alkyl azides with broad functional group tolerance under mild conditions acs.org. Photochemical intramolecular amination of substituted aryl azides, achieved through irradiation with purple LEDs in a continuous flow reactor, allows for the formation of polycyclic heterocycles like carbazoles, indoles, and pyrroles in short reaction times rsc.org.

Enzymatic Synthesis of Azido Compounds

Enzymatic synthesis provides a biocatalytic route for the formation of azido compounds, often characterized by high selectivity and mild reaction conditions. While the underlying biosynthetic pathways for azide formation are still being elucidated, recent research has identified enzymatic routes for de novo azide construction. For example, the promiscuous ATP- and nitrite-dependent enzyme Tri17 has been shown to catalyze organic azide synthesis through sequential N-nitrosation and dehydration of aryl hydrazines researchgate.netnih.gov. This enzymatic approach holds promise for future biocatalytic applications and biosynthetic pathway engineering nih.gov. Enzymatic methods have also been explored for the regioselective acetylation of sugar derivatives, which are intermediates in the synthesis of bicyclic 3'-azido-nucleosides, using enzymes like Novozyme®-435 sci-hub.se. Furthermore, enzymatic synthesis has been reviewed for the production of glycerol, azido-glycerol, and azido-triglycerol-based amphiphilic copolymers relevant as nanocarriers researchgate.net.

Synthesis of Specific Azido Compound Classes

The azide functional group can be incorporated into diverse molecular scaffolds, leading to a wide array of azido compound classes with specialized applications.

Azido Nucleoside and Nucleotide Triphosphate Synthesis

Azido nucleosides and nucleotide triphosphates are critical building blocks in chemical biology, particularly for DNA and RNA labeling, and as antiviral agents. The synthesis of nucleoside triphosphates generally involves coupling pyrophosphate with activated forms of modified nucleoside monophosphates or utilizing cyclic PVPVPIII-nucleosides as intermediates nih.gov.

A notable example relevant to "Azido-drtp" is the development of azide-modified nucleoside triphosphate building blocks that can be enzymatically incorporated into DNA by DNA polymerases uni-konstanz.de. For instance, a 2'-deoxyadenosine (B1664071) analogue containing an azide functionality has been synthesized and shown to be accepted by DNA polymerases, allowing for site-specific labeling of DNA via Staudinger ligation uni-konstanz.de. Another example is 3'-azido-2',3'-dideoxythymidine-5'-triphosphate (AZT-TP), which is an azide-modified nucleotide triphosphate used in mRNA labeling applications and NGS library preparation kits baseclick.eu. Its synthesis can involve phosphorylation of the nucleoside followed by condensation with pyrophosphate nih.gov.

The synthesis of 3'-azido-D/L-ribosides, which are key intermediates, can be achieved through orthogonally protected sugar derivatives that are then glycosylated with various heterocyclic bases researchgate.net. These azido nucleosides can subsequently be converted to their triphosphate forms.

Synthesis of Azido-Functionalized Carbohydrates and Lipids

Azido-functionalized carbohydrates and lipids are valuable tools in glycoconjugate design, chemical biology, and drug delivery, often serving as "clickable" probes.

Carbohydrates: The introduction of the azido moiety into carbohydrate derivatives enables their conjugation to alkyne-functionalized biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" methodology springernature.comresearchgate.netnih.gov. The azide group can be introduced directly at the anomeric carbon or attached to a spacer arm springernature.comresearchgate.netnih.gov. Examples include the synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide and azido-functionalized galactopyranoside and lactoside derivatives springernature.comresearchgate.netnih.gov. A high-yielding diazotransfer protocol using fluorosulfuryl azide (FSO₂N₃) and CuSO₄ as a catalyst can transform amine-containing sugars into azido-sugars in minutes chemistryviews.org. New carbohydrate-based building blocks functionalized with azido groups have also been synthesized from commercially available levoglucosan, allowing for further alkylations and CuAAC reactions beilstein-journals.org.

Lipids: Azide-functionalized lipids are crucial for the synthesis of liposomes and lipid nanoparticles used in targeting, immunotherapy, and small molecule encapsulation cenmed.com. Ready-to-use azide lipid mixtures are available for preparing azide-functionalized liposomes cenmed.com. Azido-tagged lipid analogues, such as diacylglycerol analogues containing an azide tag at the sn-1 position, have been designed and synthesized as functionalizable lipid probe scaffolds. The azide group's small size, robust properties, and bio-orthogonal reactivity make it ideal for direct modification with various reporter groups acs.org. Azide-functionalized polymers can also be coupled with electron-deficient acetylene (B1199291) dicarboxylate lipids via catalyst-free copper-free azide-alkyne cycloaddition for the efficient synthesis of polymer lipids nih.gov. Hydroxy fatty acids have been synthetically modified to contain azide functional groups, enabling their participation in "click" reactions researchgate.net. The synthesis of 6-azido-6-deoxy derivatives of phosphatidylinositol (PI) with different fatty acid chains has also been reported, facilitating further functionalization under bioorthogonal conditions mdpi.com.

Preparations of Azido-Containing Energetic Materials and Derivatives

Azido-containing compounds are of significant interest in the field of energetic materials due to the high energy content of the azide group. These materials are often used as energetic binders or plasticizers in propellants and explosives.

Glycidyl azide polymers (GAPs) are prominent examples of high energetic polymeric binders researchgate.nettandfonline.com. The synthesis of GAPs often involves the nucleophilic displacement of chlorine atoms in poly(epichlorohydrin) (PECH) by azide groups using sodium azide tandfonline.com. Other energetic polymeric binders include GAP co-polymers, oxetane (B1205548) polymers, oxirane polymers, azido polyesters, N,N'-bonded epoxy binders, aliphatic vinyl azide polymers, and poly(allyl azide) (PAAz) researchgate.net. The incorporation of explosophoric units like azido groups into polymer chains or plasticizer backbones enhances the density, enthalpy of formation, and oxygen balance, leading to improved energetic performance mdpi.com. Examples of novel azido-nitramino ether plasticizers have been developed through simple, mild, and general methods, offering excellent energetic performance mdpi.com. Furthermore, diversity-oriented synthesis of energetic pyrimidine (B1678525) structures with geminal azido-nitro groups has been reported rsc.org. Derivatives of 4-azido-3,5-dinitropyrazole are also attractive candidates for high-performance energetic materials, despite their sensitivity and thermal stability challenges rsc.org.

Synthesis of α-Azido Ketones and Related Species

α-Azido ketones are valuable and versatile building blocks in organic synthesis, serving as precursors for a variety of transformations and the synthesis of biologically important heterocyclic compounds.

One general method for preparing α-azido ketones involves the reaction of α-halo ketones with sodium azide tandfonline.comnih.gov. Alternatively, α-nosyloxy ketones can be treated with sodium azide tandfonline.comnih.govacs.org. A one-pot conversion of ketones directly to α-azido ketones has been achieved by successive treatment with [hydroxy(p-nitrobenzenesulfonyloxy)iodo]benzene (HNIB) and sodium azide in acetonitrile (B52724) tandfonline.com. Electrochemical methods, such as the vicinal oxyazidation of α-arylvinyl acetates, also provide an environmentally friendly route to α-azidoketones beilstein-journals.org. The synthesis of α-azido-β-hydroxy ketones can be achieved through aldol (B89426) reactions, for example, between azidoacetone (B8543425) and aldehydes, catalyzed by systems like proline-guanidinium salt systems, yielding products with high diastereo- and enantioselectivity rsc.org.

Mechanistic Investigations of Azido Group Reactivity

Cycloaddition Reactions Involving the Azido (B1232118) Group

Azido-Cyclization Processes

Azido compounds are well-known for their participation in cyclization reactions, particularly as 1,3-dipoles mathewsopenaccess.comwikipedia.org. The angular structure of the azido group allows it to act as a 1,3-dipole, facilitating cycloaddition reactions mathewsopenaccess.com. A prominent example is the azide-alkyne Huisgen cycloaddition, where organic azides react with alkynes to form substituted 1,2,3-triazoles wikipedia.org. This reaction is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and broad functional group tolerance, enabling the facile construction of nitrogen-containing heterocyclic systems mathewsopenaccess.comwikipedia.org.

Rearrangement Reactions of Azido Compounds

The azido group undergoes several significant rearrangement reactions, often involving the expulsion of molecular nitrogen and the formation of highly reactive intermediates.

Curtius Rearrangement Mechanisms

The Curtius rearrangement, first described by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas wikipedia.orgnih.govorganic-chemistry.orgpw.liveallen.innih.gov. The isocyanate intermediate is highly versatile and can be subsequently reacted with various nucleophiles, such as water, alcohols, or amines, to yield primary amines, carbamates (urethanes), or urea (B33335) derivatives, respectively wikipedia.orgnih.govorganic-chemistry.orgallen.innih.govmasterorganicchemistry.com.

The precise mechanism of the Curtius rearrangement has been a subject of extensive study. Historically, it was believed to proceed via a two-step process involving the formation of an unstable acyl nitrene intermediate, followed by the migration of the R-group to the electron-deficient nitrogen to yield the isocyanate nih.govlscollege.ac.in. However, more recent research, supported by thermodynamic calculations and the absence of nitrene insertion or addition byproducts, suggests that the thermal decomposition is a concerted process, where the loss of nitrogen gas and the R-group migration occur simultaneously wikipedia.orgpw.livelscollege.ac.in. This concerted mechanism proceeds with full retention of configuration at the migrating R-group wikipedia.orgnih.govallen.inlscollege.ac.in. Brønsted and Lewis acids have been shown to catalyze the Curtius rearrangement, reducing the required decomposition temperature and increasing isocyanate yields wikipedia.orglscollege.ac.in.

Table 1: Mechanistic Perspectives of the Curtius Rearrangement

| Mechanism Type | Key Characteristics | Evidence/Implications |

| Concerted | Simultaneous N₂ loss and R-group migration. | Supported by thermodynamic calculations; absence of nitrene insertion/addition byproducts in thermal reactions; retention of stereochemistry. wikipedia.orgpw.liveallen.inlscollege.ac.in |

| Stepwise (Nitrene Intermediate) | Formation of acyl nitrene, followed by R-group migration. | Historically proposed; early efforts to trap nitrene failed due to short lifetime. nih.govlscollege.ac.in |

Photochemical and Thermal Decomposition Pathways Leading to Nitrenes

Nitrenes, which are nitrogen counterparts of carbenes, are highly reactive intermediates characterized by a nitrogen atom with six valence electrons aakash.ac.inijnrd.org. They are typically generated in situ due to their high reactivity and short-lived nature aakash.ac.inwikipedia.org.

Thermal Decomposition: The thermal decomposition of organic azides is a common method for nitrene generation, involving the expulsion of molecular nitrogen mathewsopenaccess.comwikipedia.orgaakash.ac.inijnrd.orgwikipedia.orgrsc.orgacs.orgresearchgate.net. For many azides, the initial stage of thermal decomposition involves the release of nitrogen and the formation of a nitrene rsc.orgacs.org. Subsequent reactions of the nitrene, such as isomerization to imines, can then occur rsc.orgacs.org. The thermal stability of azides can vary significantly, with aromatic azides generally being more stable than aliphatic ones researchgate.net.

Photochemical Decomposition: Photolysis (irradiation with UV light) of azides also leads to the generation of nitrenes by expelling dinitrogen mathewsopenaccess.comwikipedia.orgaakash.ac.inijnrd.orgwikipedia.orgrsc.orgacs.orgnih.govresearchgate.netacs.orgoup.com. Depending on the conditions, either singlet or triplet nitrenes can be formed wikipedia.orgaakash.ac.inwikipedia.orgacs.orgnih.govresearchgate.netacs.org. Singlet nitrenes, which possess a vacant p orbital and two electrons in a nonbonding sp² orbital, often undergo stereospecific additions to carbon-carbon double bonds, leading to aziridines aakash.ac.in. Triplet nitrenes, with two parallel-spin electrons occupying two non-bonding molecular orbitals, react stepwise and typically lead to a mixture of stereoisomers aakash.ac.inwikipedia.orgnih.gov. While nitrenes are generally transient, stable room temperature nitrenes have been observed through the photolysis of crystalline azides, where crystal packing can trap the expelled nitrogen molecules, thus enhancing stability acs.org.

Table 2: Nitrene Generation Pathways

| Method | Precursor | Key Outcome | Spin State | Examples of Reactivity |

| Thermolysis | Organic Azides | N₂ expulsion, Nitrene formation | Singlet (initially) | Isomerization to imines, C-H insertion, ring expansion/contraction. aakash.ac.inrsc.orgacs.orgresearchgate.net |

| Photolysis | Organic Azides | N₂ expulsion, Nitrene formation | Singlet or Triplet | Aziridination of alkenes, C-H insertion, ring expansion/contraction. wikipedia.orgaakash.ac.inwikipedia.orgacs.orgnih.govresearchgate.netacs.orgoup.com |

Nitrenes are highly electrophilic and can undergo various reactions, including 1,2-addition to alkenes to form aziridines, C-H insertion reactions, and ring expansion or contraction in aromatic systems aakash.ac.inijnrd.orgwikipedia.orgacs.orgnih.govresearchgate.netoup.com.

Radical Chemistry of the Azido Group

The azido group can also participate in radical reactions, forming the azide radical (N₃•), a transient and highly reactive species.

Generation and Reactivity of Azide Radicals (N₃•)

The azide radical (N₃•), also known as azido or azidyl radical, is a crucial nitrogen-centered radical rsc.orgrsc.org. Its generation primarily occurs from precursors via a single electron transfer (SET) process or homolytic cleavage, utilizing chemical, photoredox, or electrochemical methods rsc.orgrsc.orgresearchgate.netresearchgate.netlibretexts.orgnih.gov. For instance, the azide ion (N₃⁻) can be converted into the azide radical through reactions with oxidizing agents libretexts.org.

N₃• is highly reactive and electrophilic in nature, attributed to the presence of an unpaired electron on the nitrogen atom and its high electron affinity rsc.orgrsc.org. It is a short-lived intermediate, making its direct observation challenging in some contexts rsc.orgdtic.mil. Structurally, the azide radical is linear and symmetrical, being isoelectronic with the CO⁺ ion dtic.mil.

The azide radical participates in three main types of reactions: (a) addition to unsaturated bonds or aromatic rings, (b) abstraction of hydrogen atoms (HAT), and (c) electron transfer (ET) processes rsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov. It has been extensively used in radiation chemistry as a one-electron oxidant for biologically important molecules, including amino acids like tryptophan, cysteine, and tyrosine rsc.orgrsc.orgnih.govnih.gov.

Table 3: Key Properties and Reactivity of Azide Radical (N₃•)

| Property/Reaction Type | Description |

| Generation Methods | Single Electron Transfer (SET), Homolytic Cleavage (chemical, photoredox, electrochemical) rsc.orgrsc.orgresearchgate.netresearchgate.netlibretexts.orgnih.gov |

| Nature | Highly reactive, electrophilic, transient rsc.orgrsc.org |

| Structure | Linear, symmetrical, isoelectronic with CO⁺ dtic.mil |

| Primary Reactions | Addition to unsaturated bonds, Hydrogen Atom Transfer (HAT), Electron Transfer (ET) rsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov |

| Role | One-electron oxidant, particularly in biological contexts rsc.orgrsc.orgnih.govnih.gov |

Azide Radical-Mediated Functionalization Reactions

The unique reactivity of the azide radical has led to its exploitation in various synthetic applications, particularly for functionalization reactions rsc.orgrsc.orgresearchgate.net. Its ability to undergo addition and intermolecular hydrogen atom transfer (HAT) reactions is synthetically valuable rsc.orgrsc.org.

Specific applications include the functionalization of alkenes, alkynes, imines, and conjugated systems through addition reactions rsc.org. The azide radical can also facilitate C-H functionalization via selective intermolecular HAT processes rsc.orglibretexts.org. Furthermore, it has been implicated in direct C-H azidation of aromatic rings, rearrangement reactions, epimerization, and cascade cyclization processes rsc.org. The azide radical's capacity to generate O- or C-centered radicals through electron transfer (ET) and intermolecular HAT processes is also well-documented, contributing to the construction of C-N bonds alongside other C-X bonds rsc.orgrsc.orgresearchgate.netnih.gov. While traditional radical azidation methods often require stoichiometric amounts of external oxidants, high temperatures, or high-valent metals, ongoing research seeks more efficient and milder approaches researchgate.net.

Theoretical and Computational Chemistry Studies of Azido Compounds

Quantum Mechanical Calculations (e.g., DFT, B3LYP)

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT) with functionals like B3LYP, are extensively used to investigate azido (B1232118) compounds. These methods allow for the optimization of geometries, calculation of energies, and analysis of electronic properties, providing a foundation for understanding their chemical transformations. mdpi.comiicbe.orgrsc.orgcuny.edumdpi.com

QM calculations are instrumental in mapping out reaction mechanisms and identifying transition states for reactions involving azido compounds. For instance, DFT methods, such as B3LYP/6-31G(d), have been employed to study the uncatalyzed and copper(I)-catalyzed [3+2] cycloaddition reactions of methyl azide (B81097) with propyne. These studies revealed that uncatalyzed reactions exhibit high activation energies for both 1,4- and 1,5-regioisomeric pathways, suggesting an asynchronous one-step mechanism with low polarity. rsc.orgmdpi.comrsc.org The identification of transition states (TSs) is critical for understanding reaction kinetics and selectivity, with vibrational frequency calculations confirming TS structures by identifying a single imaginary frequency corresponding to the reaction coordinate. cuny.edursc.org Molecular Electron Density Theory (MEDT) studies, utilizing DFT, have also been applied to elucidate the mechanism of copper(I)-catalyzed azide-alkyne cycloadditions, explaining the catalyst's role and its effect on the regioselective formation of 1,4-disubstituted 1,2,3-triazoles. rsc.orgrsc.org

The azido-tetrazole equilibrium is a significant tautomerism observed in azido-substituted N-heterocycles, which can be profoundly influenced by substituents and solvent polarity. iicbe.orgacs.orgrsc.orgresearchgate.netrsc.org Quantum chemical calculations, including ab initio and DFT methods (e.g., B3LYP/6-311+G(d,p)), have been performed to investigate this equilibrium in compounds like 2-azido-1,3-benzothiazoles. iicbe.org Studies show that electron-donating groups enhance the stability of the tetrazole isomer, while electron-withdrawing groups favor the azido isomer. iicbe.orgacs.org Solvent effects are analyzed using models like the Polarizable Continuum Model (PCM) within the Self-Consistent Reaction Field (SCRF) theory. iicbe.orgacs.orgrsc.org It has been consistently found that increasing solvent polarity significantly maximizes the relative stability of the tetrazole species, and vice versa for the azido isomer. iicbe.orgacs.orgresearchgate.net For example, the azido form of thiazole[3,2-d]tetrazole is disfavored as solvent polarity increases. acs.org

Table 1: Influence of Substituents and Solvent Polarity on Azido-Tetrazole Equilibrium

| Factor | Effect on Tetrazole Isomer Stability | Effect on Azido Isomer Stability | Computational Method Example | Reference |

| Electron-Donating Groups | Enhanced | Disfavored | B3LYP/6-311+G(d,p) | iicbe.org |

| Electron-Withdrawing Groups | Disfavored | Favored | B3LYP/6-311+G(d,p) | iicbe.org |

| Increased Solvent Polarity | Maximized | Minimized | PCM-SCRF | iicbe.orgacs.orgresearchgate.net |

Computational chemistry, particularly DFT, is a powerful tool for predicting the site- and regioselectivity of cycloaddition reactions involving azido compounds. mdpi.comnih.govresearchgate.netrsc.org For instance, the site- and regioselectivity of thermal, uncatalyzed 1,3-dipolar cycloadditions between arylazides and substituted allenes have been investigated using DFT approaches (e.g., M08-HX, ωB97X-D, and B3LYP). mdpi.comnih.govresearchgate.net These calculations, often involving transition state analysis and conceptual DFT reactivity indices (like Fukui functions and local softness), have shown semiquantitative agreement with experimental findings. mdpi.comnih.govresearchgate.net Quantitative prediction of isomeric ratios requires high energy accuracy, as small differences in reaction barriers can lead to significant changes in product ratios. mdpi.com Machine learning models, guided by DFT-computed activation and reaction energies, are also being developed to screen for new candidate reactions with promising kinetic and thermodynamic properties for bioorthogonal click applications, many of which are azide-based. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are crucial for studying the dynamic behavior and conformational landscape of azido compounds, particularly in complex environments like biological systems. mdpi.comresearchgate.netacs.orgnih.gov MD simulations provide valuable information on the atomic-level dynamics of small and macromolecular systems. nih.gov For example, MD simulations have been used to assess the structural dynamics of azido-labeled proteins, such as azidolysozyme, confirming that azide attachment can lead to site-specific information in spectroscopy and dynamics. mdpi.com The accuracy of MD simulations relies heavily on the availability of accurate force field parameters for the azido group. researchgate.netnih.gov Efforts have been made to develop and validate molecular mechanics (MM) parameters for aromatic and aliphatic azido groups using DFT calculations (e.g., B3LYP/6-311G(d)) to ensure reliable MD simulations of photoaffinity probes and other azido-containing molecules. nih.gov Conformational analysis, often coupled with MD simulations, helps characterize equilibrium conformations and their energetic landscapes. For example, studies on 2-azido-N,N-dimethylethanamine (DMAZ) have characterized its geometric parameters and equilibrium conformations using DFT, finding the most stable conformation where the central nitrogen of the azide group is arranged above the lone pair electron of the amine nitrogen. acs.org

Computational Studies of Intermolecular Interactions

Computational methods are essential for understanding the intermolecular interactions involving azido compounds, which are critical for their supramolecular chemistry and biological functions. rsc.orgrsc.orgacs.orgnih.gov The azido unit can participate in various noncovalent interactions. For instance, the central nitrogen atom (Nβ) of azide compounds can act as an electron density acceptor in pnictogen bonds, while the Nγ atom can act as an electron density donor via its lone pair to form intermolecular hydrogen bonds with H-N moieties. rsc.orgrsc.org Computational analyses, including molecular electrostatic potential maps, energy decomposition analysis (EDA), topological AIM analysis of electron density, and non-covalent interactions (NCI) isosurfaces, are used to discern the nature and strength of these interactions. rsc.orgrsc.org Studies on terminal azido complexes in their crystalline phases have shown that azido⋯azido interactions are weakly stabilizing (0.2 to 2.7 kcal mol⁻¹), topology-dependent, and require dispersion forces to complement orbital and electrostatic stabilization. rsc.orgrsc.org Hydrogen bonding interactions involving azide anions with chiral catalysts have also been computationally analyzed, showing that end-on binding of azide in a tripodal fashion to multiple N-H bonds can be energetically favorable, influencing asymmetric azidation reactions. acs.orgnih.gov

Kinetic and Thermodynamic Calculations for Azido Reactions

Table 2: Calculated Kinetic and Thermodynamic Parameters for Azide-Alkyne Cycloaddition (Example: 2-azidoethanol (B47996) + 3-propargylamine) rsc.org

| Reaction Type | ΔG (kcal mol⁻¹) | G‡ (kcal mol⁻¹) | Notes |

| Uncatalyzed | ~-64.2 | 26.2 | Deuteration slightly increases G‡ |

| Cu(I)-catalyzed | ~-75.7 | 17.6 | Significant kinetic isotope effect observed |

| Ag(I)-catalyzed | ~-74.9 | 23.3 | Insensitive to deuteration |

| Au(I)-catalyzed | ~-77.4 | 29.7 | Small inverse isotope effect observed |

Note: Data for non-deuterated compounds unless specified.

Computational studies also investigate the thermal decomposition of azido compounds. For instance, the mechanisms and kinetics of 2-azido-N,N-dimethylethanamine (DMAZ) thermal decomposition have been simulated using ab initio and DFT models (e.g., MPWB1K/6-31+G(d,p)), identifying N-N(2) bond fissions leading to nitrene formation as the lowest barrier pathways. researchgate.net Kinetic rate expressions derived from these quantum chemistry results allow for the prediction of reaction rates under various conditions, including solvent effects. researchgate.net Accurate enthalpies of formation for organic azides can also be determined by combining high-level computational theories (e.g., G4 theory) with isodesmic reaction schemes. researchgate.net

Advanced Spectroscopic Analysis in Azido Compound Research

Advanced Spectroscopic Techniques in Biochemical Research

Azido-deoxyribonucleoside triphosphates, particularly 3'-azido-3'-deoxythymidine-5'-triphosphate (Azido-drtp, also known as AZTTP or Zidovudine triphosphate), represent a crucial class of modified nucleoside analogs extensively utilized in biochemical research. Their unique azido (B1232118) functional group (–N₃) provides distinct spectroscopic handles, enabling detailed characterization and investigation of their interactions within complex biological systems. Advanced spectroscopic techniques are indispensable for elucidating the structure, purity, and conformational dynamics of these compounds, as well as for monitoring their enzymatic incorporation and interactions with biomolecules. These methods offer non-invasive or minimally invasive ways to gain insights into biochemical mechanisms at a molecular level. Modified nucleoside triphosphates (NTPs) serve as invaluable tools for probing bacterial enzymatic mechanisms, developing novel genetic material, and engineering drugs and proteins with new functionalities. uni-duesseldorf.de

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis and characterization of this compound and related nucleoside triphosphates due to their intrinsic chromophores (the nucleobases). This method relies on the absorption of ultraviolet or visible light by molecules, providing information about their electronic transitions. For nucleoside triphosphates, the maximum absorbance (λmax) typically occurs in the ultraviolet region, reflecting the electronic structure of the purine (B94841) or pyrimidine (B1678525) base. The molar extinction coefficient (ε) at this wavelength is crucial for accurate concentration determination.

Research findings demonstrate distinct UV-Vis profiles for various azido-modified nucleoside triphosphates:

| Compound Name | λmax (nm) | ε (L mmol⁻¹ cm⁻¹) | Solvent/pH | Citation |

| 3'-Azido-3'-deoxythymidine-5'-triphosphate (AZTTP) | 267 | 10.9 | Tris-HCl pH 7.5 | wikipedia.org |

| 3'-Azido-3'-deoxyguanosine-5'-triphosphate (3'-Azido-3'-dGTP) | 252 | 13.7 | Tris-HCl pH 7.5 | uni.lu |

| 2'-Azido-2'-deoxyadenosine-5'-triphosphate (2'-Azido-2'-dATP) | 258 | 15.4 | Tris-HCl pH 7.5 | nih.govpitt.edu |

| 8-Azido-1,N6-etheno-ATP (8-N₃-ε-ATP) | 290 | 10.0 | - | biolog.de |

Beyond simple quantification, UV-Vis spectroscopy can be employed in biochemical assays to monitor enzymatic reactions involving these analogs. For instance, changes in absorbance can indicate the incorporation of azido-nucleotides into nucleic acids or their interaction with polymerases. Temperature-dependent UV spectroscopy (UV-melting profile analysis) is also used to investigate the influence of azido groups on the thermal stability of RNA double helices, providing insights into their structural impact. ctdbase.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule based on their characteristic vibrational frequencies. For azido compounds like this compound, the azido group (–N₃) exhibits strong and distinct absorption bands, making IR spectroscopy particularly useful for its identification and confirmation.

The azide (B81097) functional group typically shows two prominent stretching vibrations: an asymmetric stretch (νas) appearing in the range of 2100–2130 cm⁻¹ and a symmetric stretch (νs) around 1300 cm⁻¹. wikipedia.orgzhanggroup.orgnih.gov For example, α-azido bisphosphonates display IR bands at 2126 cm⁻¹, 2085 cm⁻¹ (shoulder), and 2113 cm⁻¹, all attributed to the azido group. wikipedia.org Theoretical calculations further support these assignments, detailing the asymmetric and symmetric NNN stretches in azides, including those in 3'-azido-3'-deoxythymidine (AZT), the nucleoside precursor to this compound. nih.gov IR spectroscopy can thus confirm the presence and integrity of the azido moiety in synthesized compounds and their derivatives, which is critical for their application in biochemical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for detailed structural elucidation of organic molecules, including complex biomolecules like this compound. It provides atomic-level information about the chemical environment of nuclei, most commonly ¹H, ¹³C, and ³¹P.

In the context of azido-nucleotides:

¹H NMR is used to determine the proton environment, including chemical shifts, coupling constants, and integration, which helps in assigning specific protons to different parts of the nucleoside and triphosphate backbone. For instance, the ¹H NMR spectra of α-azido bisphosphonate esters and acids show characteristic resonances. wikipedia.org

¹³C NMR provides insights into the carbon skeleton, revealing the different types of carbon atoms present and their connectivity.

³¹P NMR is particularly valuable for analyzing the phosphate (B84403) backbone of nucleoside triphosphates, confirming the number and environment of phosphate groups and their linkages. The ³¹P chemical shifts of α-azido bisphosphonates are consistent with expected regions. wikipedia.org

Beyond basic structural confirmation, advanced NMR techniques are applied in biochemical research:

Conformational Studies : NMR, such as ROESY experiments, can reveal the average solution conformations of nucleoside triphosphates and how these conformations might differ, influencing their binding affinities to proteins like tubulin. nih.gov This is crucial for understanding how this compound interacts with enzymes like reverse transcriptase.

Reaction Monitoring : NMR spectroscopy can be used to track the progress of chemical reactions, such as the formation of triazole products in click chemistry reactions involving azido nucleosides, by observing the disappearance of reactant signals and the appearance of product signals. wikipedia.org

Metabolite Identification : 2D NMR spectroscopy, along with mass spectrometry, has been employed to identify multiple products resulting from the reduction of AZTTP by thiols, providing insights into its metabolic pathways. wikipedia.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structural information of compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments. In biochemical research involving this compound, MS plays a critical role in confirming the molecular mass, assessing purity, and identifying metabolites or reaction products.

Molecular Weight Confirmation and Purity Assessment : Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the characterization of nucleoside triphosphates, including α-phosphate-modified analogs, confirming their exact mass and purity. pdbj.org High-resolution mass spectrometry (HRMS) provides even more precise mass measurements, essential for confirming the synthesis of complex azido-nucleosides. nih.gov

Metabolic and Enzymatic Studies : Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a powerful technique for detecting and quantifying nucleoside analog triphosphates, such as AZTTP, within cellular extracts. This allows researchers to study their cellular uptake, phosphorylation, and subsequent metabolism. uni.lu MS has been instrumental in identifying the various products formed during the reduction of AZTTP, providing insights into its chemical stability and reactivity in biological environments. wikipedia.org

Monitoring Bioconjugation : ESI-MS spectra are used to characterize the products of click cycloaddition reactions, which are often employed to label azido-modified biomolecules with fluorescent probes or other tags. sigmaaldrich.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that detects the emission of light from molecules after they have absorbed light. While this compound itself may not be strongly fluorescent, the azido group serves as a versatile handle for introducing fluorescent tags through bioorthogonal reactions, particularly "click chemistry." This enables the visualization and tracking of azido-modified biomolecules in complex biological contexts.

Photoaffinity Labeling : Azido-nucleotides can act as photoaffinity labels. Upon UV irradiation, the azido group generates a highly reactive nitrene, which can covalently bind to interacting proteins. If the azido-nucleotide is also fluorescent (e.g., 8-azido-1,N6-etheno-ATP), or if a fluorescent tag is subsequently attached, the labeled proteins can be detected by fluorescence. biolog.denih.govsigmaaldrich.comfishersci.pt This technique is valuable for identifying ATP-binding proteins and other enzyme-substrate interactions. biolog.de

Click Chemistry for Fluorescence : The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions allow non-fluorescent azido nucleosides and nucleotides to be conjugated with fluorophore-containing alkynes or cyclooctynes. This "light-up" phenomenon results in fluorescent triazole products that can be directly imaged in living cells without the need for traditional fluorogenic reporters. wikipedia.orgsigmaaldrich.com For example, 8-azidoadenosine (B559645) 3',5'-cyclic monophosphate (8-azido cAMP) becomes fluorescent upon reaction with a difluorinated cyclooctyne (B158145) (DIFO) reagent, with observed increases in fluorescence intensity and peak shifts. sigmaaldrich.com Similarly, 5-azidouridine click adducts exhibit moderate emission with specific peaks. wikipedia.org This approach provides a powerful method for biomolecular fluorescence visualization and conjugation in chemical biology. uni-duesseldorf.de

Conclusion

Advanced spectroscopic techniques are indispensable for the comprehensive characterization and biochemical application of azido compounds like this compound. UV-Vis spectroscopy provides essential quantitative data and insights into electronic transitions. IR spectroscopy confirms the presence of the characteristic azido functional group. NMR spectroscopy offers detailed structural and conformational information, crucial for understanding molecular interactions. Mass spectrometry is vital for molecular weight confirmation, purity assessment, and tracing metabolic pathways. Finally, fluorescence spectroscopy, often coupled with click chemistry, enables the visualization and study of azido-modified biomolecules in live cellular environments. Collectively, these techniques provide a robust analytical toolkit that underpins the development and application of azido-nucleotides as powerful probes in diverse biochemical research endeavors.

Research on Azido Derivatives and Analogues

Structural Modifications and Their Impact on Reactivity

The placement of an azido (B1232118) group at specific positions within a molecule can dramatically alter its properties. In the context of nucleosides and carbohydrates, these modifications have been extensively studied to modulate their therapeutic potential and to serve as chemical biology tools.

The synthesis of 3'-azido and 3'-amino analogues of nucleosides has been a cornerstone in the development of antiviral agents. The 3'-azido group, in particular, has been shown to be a critical pharmacophore.

3'-Azido-3'-deoxythymidine (AZT), also known as zidovudine, is a prime example of the successful application of this modification. nih.gov The presence of the azido group at the 3'-position of the deoxyribose ring is crucial for its antiretroviral activity. After intracellular phosphorylation to its 5'-triphosphate form, the analogue is incorporated into the growing viral DNA chain by reverse transcriptase. The 3'-azido group then prevents the formation of the next 3',5'-phosphodiester bond, leading to chain termination and inhibition of viral replication. mdpi.com

Research has demonstrated that 3'-azido analogues of other pyrimidine (B1678525) deoxyribonucleosides, such as 2'-deoxy-5-bromouridine and 2'-deoxy-5-iodouridine, also exhibit significant activity against retroviruses, including Moloney-murine leukemia virus (M-MULV) and HIV. nih.gov The conversion of the 3'-azido group to a 3'-amino group can also result in biologically active compounds, although the activity profile may differ. nih.govacs.org

Beyond the 3'-position, other modifications have been explored. For instance, the introduction of an azido group at the 4'-position of the sugar ring has been investigated. nih.gov These 2'-deoxy-4'-azido nucleosides have demonstrated potent anti-HIV activity, highlighting that the position of the azido group significantly influences the biological effect. nih.gov

Table 1: Antiviral Activity of 3'-Azido Pyrimidine Nucleoside Analogues

| Compound | Target Virus | ED50 (µM) |

| 3'-Azido-3'-deoxythymidine | M-MULV | 0.02 |

| 3'-Azido-3'-deoxythymidine | HTLV-III/LAV/AAV | 0.23 |

| 3'-Azido-2'-deoxy-5-bromouridine | M-MULV | 1.5 |

| 3'-Azido-2'-deoxy-5-bromouridine | HTLV-III/LAV/AAV | 2.3 |

| 3'-Azido-2'-deoxy-5-iodouridine | M-MULV | 3.0 |

| ED50 represents the concentration of the compound required to inhibit viral replication by 50%. Data sourced from nih.gov. |

Azido-functionalized disaccharides have emerged as valuable tools in glycobiology and for the development of targeted therapeutics. The azido group serves as a chemical handle for "click chemistry" reactions, allowing for the conjugation of carbohydrates to other molecules such as proteins, lipids, or fluorescent probes. springernature.com

Researchers have synthesized azide-modified disaccharide oxazolines, which act as donor substrates for endoglycosidases like Endo-S2. nih.govnih.gov This enzymatic transglycosylation strategy enables the site-specific modification of antibodies, leading to the creation of homogeneous antibody-drug conjugates (ADCs). nih.gov Specifically, azide-functionalized disaccharide oxazolines derived from Manβ1,4GlcNAc, Glcβ1,4GlcNAc, and Galβ1,4GlcNAc have been successfully used for this purpose. nih.govnih.gov

Furthermore, the synthesis of azide-labeled β-lactosylceramide analogues demonstrates their utility as probes to study the metabolism and function of glycosphingolipids. mdpi.com These azido-containing disaccharides can be used to track their cellular localization and interactions.

Functional Group Interconversions of Azido Compounds

The azido group is a versatile functional group that can be transformed into a variety of other important functionalities, making it a key intermediate in organic synthesis.

The Staudinger reaction, discovered by Hermann Staudinger in 1919, is a mild and efficient method for the reduction of azides to primary amines. organicchemistrytutor.comtutorchase.com The reaction involves treating the organic azide (B81097) with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh3). organicchemistrytutor.comwikipedia.org

The mechanism proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of dinitrogen (N2) to form an iminophosphorane (also known as an aza-ylide). wikipedia.orgalfa-chemistry.comorganic-chemistry.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org

The Staudinger reduction is particularly useful in syntheses where other reducible functional groups are present, as it is highly selective for the azide group. organicchemistrytutor.com

Table 2: Key Steps in the Staudinger Reduction

| Step | Reactants | Intermediate/Product |

| 1 | Organic Azide (R-N3), Triphenylphosphine (PPh3) | Phosphazide |

| 2 | Phosphazide | Iminophosphorane (R-N=PPh3) + N2 |

| 3 | Iminophosphorane, Water (H2O) | Primary Amine (R-NH2) + Triphenylphosphine Oxide (O=PPh3) |

The iminophosphorane intermediate generated in the Staudinger reaction can be trapped by carbonyl compounds in a process known as the aza-Wittig reaction. acs.org This reaction provides a powerful method for the formation of imines (C=N bonds) from aldehydes and ketones. acs.orgwikipedia.org

The mechanism of the aza-Wittig reaction is analogous to the conventional Wittig reaction. wikipedia.org The iminophosphorane reacts with the carbonyl compound to form a four-membered ring intermediate, which then collapses to form the imine and triphenylphosphine oxide. A key advantage of this method is that it is an irreversible process that does not produce water as a byproduct, unlike the traditional condensation reaction between an amine and a carbonyl compound. acs.org

The aza-Wittig reaction has been widely applied in the synthesis of nitrogen-containing heterocyclic compounds through intramolecular cyclization. wikipedia.orgscispace.com

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.orgnrochemistry.com This reaction, discovered by Theodor Curtius in 1885, is a versatile method for converting carboxylic acids and their derivatives into amines, carbamates, and ureas via the isocyanate intermediate. wikipedia.orgnih.govallen.in

The reaction is believed to proceed through a concerted mechanism where the R group migrates to the nitrogen atom as nitrogen gas is expelled, with full retention of configuration at the migrating group. wikipedia.orgnrochemistry.com The resulting isocyanate is a highly reactive intermediate that can be readily attacked by various nucleophiles. nih.gov For example, reaction with water leads to a primary amine (after decarboxylation of the intermediate carbamic acid), reaction with alcohols yields carbamates, and reaction with amines produces ureas. nih.govorganic-chemistry.org

The Curtius rearrangement is tolerant of a wide range of functional groups and has found extensive application in the synthesis of complex natural products and pharmaceuticals. wikipedia.orgnih.gov

Table 3: Products from Isocyanate Intermediates of the Curtius Rearrangement

| Nucleophile | Intermediate Product | Final Product |

| Water (H2O) | Carbamic Acid | Primary Amine |

| Alcohol (R'-OH) | - | Carbamate |

| Amine (R'-NH2) | - | Urea (B33335) |

Development of Azido-Probes for Bioorthogonal Applications

The advent of bioorthogonal chemistry has provided a powerful toolkit for studying biological processes in their native environment without interfering with natural cellular functions. nih.gov Central to this field is the development of chemical reporter groups, with the azide group being a prominent example due to its small size, stability, and unique reactivity that is absent in most biological systems. acs.org Azido-probes are molecules that contain an azide group and are designed to be metabolically incorporated into biomolecules. Once incorporated, the azide serves as a chemical "handle" that can be selectively targeted with a complementary probe, often bearing a fluorescent dye or an affinity tag, through bioorthogonal reactions like the Staudinger ligation or click chemistry. nih.govresearchgate.net This two-step labeling strategy allows for the visualization and isolation of tagged biomolecules, such as glycans, proteins, and lipids, within living cells and organisms. nih.gov

The exquisite selectivity of these reactions ensures that the labeling is specific to the azido-tagged molecule, providing high-resolution insights into complex biological systems. nih.gov The versatility of azido-probes has led to their application in diverse areas of chemical biology, from tracking enzyme activities to imaging cellular components and elucidating the roles of various biomolecules in health and disease. acs.orgmdpi.com

Azido Sugars for Glycan Labeling and Metabolic Engineering

Metabolic oligosaccharide engineering is a technology that utilizes azido sugars to label and visualize glycans in living systems. nih.govresearchgate.net This technique involves introducing synthetic sugars containing an azide group to cells or organisms. nih.gov These azido sugars are then processed by the cell's own biosynthetic machinery and incorporated into various glycoconjugates, effectively tagging them with a bioorthogonal chemical reporter. nih.govnih.gov

Once the azido sugars are integrated into the glycan structures on the cell surface, they can be covalently modified with probes for imaging or enrichment through azide-specific reactions. researchgate.netnih.gov Two of the most common bioorthogonal reactions used for this purpose are the Staudinger ligation and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govresearchgate.net These reactions allow for the attachment of various tags, such as fluorophores or biotin (B1667282), enabling researchers to visualize glycan trafficking and distribution or to isolate specific glycoproteins for proteomic analysis. nih.govnih.gov The small size of the azide group ensures minimal disruption to the natural metabolic pathways. cas.org

Several types of azido sugars have been synthesized and are used to probe different glycosylation pathways. nih.govsemanticscholar.org For instance, peracetylated N-azidoacetylmannosamine (Ac4ManNAz) is a precursor to an azide-labeled sialic acid, allowing for the study of sialoglycans. cas.orgrsc.org This approach has been instrumental in discovering new biological roles for glycans, such as the identification of "glycoRNA," where sialylated glycans are found on small noncoding RNAs. cas.org

Azido Phosphatidylinositol Derivatives as Biological Probes

Phosphatidylinositol (PI) and its phosphorylated derivatives (PIPs) are crucial lipid molecules involved in a wide array of cellular processes, including signal transduction and membrane trafficking. mdpi.commdpi.com To study the complex biology of these lipids, researchers have developed synthetic derivatives containing azide groups. These azido-PI derivatives serve as powerful biological probes that can be metabolically incorporated into cellular membranes. nih.gov

One such example is a diacyl phosphatidylinositol derivative with an azide group attached to the inositol (B14025) ring. tandfonline.comnih.gov This compound was designed to act as a biosynthetic precursor for glycosylphosphatidylinositol (GPI) anchors, which tether proteins to the cell surface. tandfonline.comtandfonline.comnih.gov Once this azido-PI is taken up by cells, it enters the GPI biosynthetic pathway, resulting in the display of azide-labeled GPI-anchored proteins on the cell surface. nih.govresearchgate.net

The azide group then functions as a handle for bioorthogonal click chemistry, allowing for the attachment of fluorescent tags or affinity labels. nih.govtandfonline.comnih.gov This enables researchers to visualize the localization of GPI-anchored proteins, pull them down for identification, and study their roles in various biological phenomena. nih.govresearchgate.net The strategic placement of the azide group is crucial to ensure it does not interfere with the molecule's metabolic processing. mdpi.comnih.govresearchgate.net For example, placing the azide at the C4-position of the inositol ring allows it to be incorporated into GPI anchors with minimal disruption. tandfonline.comnih.govresearchgate.net

Azido Compounds in Activity-Based Protein Profiling

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study the functional state of enzymes within complex biological systems. nih.govnih.govfrontiersin.org This method utilizes chemical probes that covalently bind to the active sites of specific enzyme families. mdpi.comnih.gov The introduction of azide-containing compounds as part of these probes has significantly enhanced the versatility of ABPP. frontiersin.orgnih.gov

In a common ABPP workflow, a probe consists of a reactive group that targets an enzyme's active site and a reporter tag for detection. frontiersin.orgcreative-biolabs.com However, bulky reporter tags like fluorophores or biotin can hinder the probe's entry into the cell or its binding to the target enzyme. nih.govnih.gov To overcome this, a two-step "click chemistry" approach is often employed. nih.govresearchgate.net The probe is designed with a small, bioorthogonal azide or alkyne tag. After the probe has labeled its target enzyme, a corresponding azide- or alkyne-containing reporter tag is added, which then selectively attaches to the probe-enzyme complex via a click reaction. nih.govbattelle.org

This strategy allows for the use of smaller, more cell-permeable probes, broadening the scope of enzymes that can be studied in living cells and even whole organisms. frontiersin.orgnih.gov Azide-tagged probes have been developed for a wide range of enzyme classes, including hydrolases and monooxygenases. battelle.orgnih.gov The subsequent click reaction with a fluorescent dye or biotin enables the visualization of active enzymes by in-gel fluorescence scanning or their enrichment for identification by mass spectrometry. nih.govresearchgate.net

Table of Mentioned Compounds

Biochemical and Molecular Research Applications of Azido Compounds in Vitro

Molecular Probing of Cellular Processes (Non-Clinical)

Protein and Peptide Modification via Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide-alkyne cycloaddition, a cornerstone of click chemistry, is widely employed for the site-specific labeling and modification of biomolecules, including proteins, peptides, DNA, and RNA fishersci.cainvivochem.cnctdbase.orgncl.ac.ukopenaccesspub.orguni-freiburg.de.

Azido-dUTP, an azido-modified deoxynucleoside triphosphate, serves as a "clickable" nucleotide that can be enzymatically incorporated into DNA or RNA uni-freiburg.denih.govresearchgate.net. Once incorporated, the azide (B81097) handle provides a unique site for subsequent conjugation with alkyne-functionalized probes, such as fluorescent dyes or affinity tags, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) ctdbase.orgncl.ac.ukuni-freiburg.denih.govresearchgate.net. This approach allows for the creation of labeled nucleic acid probes that can then be utilized for the modification of proteins and peptides.

For instance, DNA enzymes have been engineered to directly introduce azide functional groups at tyrosine residues within peptide substrates genome.jp. This DNA-catalyzed azido-adenylylation provides a highly specific method for peptide modification, which can then be followed by CuAAC for further functionalization, such as PEGylation genome.jp. Similarly, α-vinyl azides have been shown to couple chemoselectively with cysteine-derived alkyl thiols, offering a highly bioorthogonal platform for peptide and protein modification that is entirely cysteine-selective openaccesspub.org. These methods facilitate the study of protein function, interactions, and post-translational modifications by enabling the attachment of various chemical reporters under mild, biologically compatible conditions fishersci.cainvivochem.cnncl.ac.uk.

The versatility of bioorthogonal reactions, including the compatibility of azides with a broad range of functional groups, allows for the modification and conjugation of diverse biomolecules, which is crucial for imaging, biochemical assays, and therapeutic applications ncl.ac.uk.

Mechanistic Elucidation of Biochemical Inhibition

Azido (B1232118) compounds are also instrumental in elucidating the mechanisms of biochemical inhibition, particularly for enzymes involved in nucleic acid metabolism. Their structural similarity to natural substrates, combined with the presence of the azido group, allows them to act as competitive inhibitors or as tools to probe enzyme active sites.

Enzyme inhibition can occur through various mechanisms, broadly categorized into reversible and irreversible inhibition. Reversible inhibitors can be further classified as competitive or non-competitive nih.govwikipedia.org.

Competitive Inhibition: A competitive inhibitor structurally resembles the enzyme's natural substrate and competes with it for binding to the active site. This type of inhibition increases the apparent Michaelis constant (Km) of the enzyme for its substrate but does not alter the maximum reaction velocity (Vmax), as sufficient substrate concentration can overcome the inhibition nih.govwikipedia.org.

Azido-dUTP (3'-azido-2',3'-dideoxyuridine-5'-triphosphate) has been demonstrated to competitively inhibit bacterial dUTPase. In studies comparing its effect on dUTPases from human, E. coli, and equine infectious anemia virus, azido-ddUTP (in complex with Mg²⁺) exhibited competitive inhibition of the bacterial dUTPase with an inhibition constant (Ki) of 9.3 µM. Notably, it showed only marginal or no binding to the human and viral dUTPases, respectively, highlighting its selective inhibitory properties nih.gov.

Azidothymidine (AZT) , a well-known azido nucleoside analog, acts as a competitive inhibitor of thymidine (B127349) phosphorylation. Specifically, AZT competitively inhibits thymidine kinase 2 (TK2), an enzyme responsible for phosphorylating thymidine in non-mitotic tissues like heart and liver. The inhibition constants (Ki) for AZT were determined to be 10.6 ± 4.5 µM for heart mitochondria and 14.0 ± 2.5 µM for liver mitochondria nih.gov. This competitive interaction suggests that AZT directly competes with thymidine for the active site of TK2 nih.gov.

Some azido-modified compounds, such as deoxyadenosine-based DNA polymerase photoprobes containing azido groups, have shown mixed non-competitive inhibition of the Klenow fragment polymerase activity. This indicates that these photoprobes can bind to both the free enzyme and the enzyme-template-primer binary complex, thereby affecting the enzyme's catalytic efficiency cenmed.com.

The distinct characteristics of competitive and non-competitive inhibition, as observed with azido compounds, provide critical insights into enzyme-inhibitor interactions and aid in the design of targeted enzyme inhibitors.

| Inhibitor | Target Enzyme | Mode of Inhibition | Inhibition Constant (Ki) | Affected Kinetic Parameter | Reference |

| Azido-dUTP (azido-ddUTP) | Bacterial dUTPase | Competitive | 9.3 µM | Km increased, Vmax unchanged | nih.gov |

| Azidothymidine (AZT) | Thymidine kinase 2 (heart mitochondria) | Competitive | 10.6 ± 4.5 µM | Km increased, Vmax unchanged | nih.gov |

| Azidothymidine (AZT) | Thymidine kinase 2 (liver mitochondria) | Competitive | 14.0 ± 2.5 µM | Km increased, Vmax unchanged | nih.gov |

| Azido-modified deoxyadenosine (B7792050) photoprobes | DNA Polymerase I Klenow fragment | Mixed Non-Competitive | Apparent Ki values: 2.1, 36, 29 µM | Vmax reduced, Km potentially affected | cenmed.com |

Azido-modified deoxynucleoside triphosphates (azido-dNTPs) are frequently utilized to study and interfere with the primer-template activity of DNA polymerases. Their structural resemblance to natural dNTPs allows them to be incorporated into growing DNA strands, but the presence of the 3'-azido group often leads to chain termination, making them valuable tools for DNA sequencing and studying polymerase mechanisms nih.govnih.govfishersci.fiuni-freiburg.denih.gov.

Research findings highlight several aspects of their interference:

Enzymatic Incorporation: Azido-dNTPs can be efficiently incorporated into DNA by various DNA polymerases, including 9°Nm polymerase, in templated primer extension reactions uni-freiburg.denih.gov. For example, 5-azidomethyl dUTP has been shown to be a proficient substrate for DNA polymerases, with PCR reactions successfully incorporating it even without the supplementation of natural dTTP nih.govresearchgate.net.

Chain Termination: The 3'-azido group on these nucleoside analogs prevents the formation of subsequent phosphodiester bonds, effectively terminating DNA strand elongation ctdbase.org. This property is exploited in DNA sequencing by synthesis (SBS) methodologies, where 3'-O-azido-dNTPs are used as reversible terminators nih.gov.

Binding Affinity and Discrimination: The ability of polymerases to discriminate between natural nucleotides and azido analogs is crucial for their inhibitory effects. For instance, the discrimination of 3'-azido-ddGTP by HIV-1 Reverse Transcriptase (RT) is primarily driven by a decrease in the binding affinity (Kd) of the azido analog to the enzyme, rather than a reduced rate of its incorporation (kpol) nih.gov. This suggests that the enzyme's active site recognizes the azido modification, leading to impaired binding nih.gov.

Impact on Polymerase Fidelity: The incorporation of azido-modified nucleotides can influence the fidelity of DNA replication and repair processes. By interfering with the precise addition of nucleotides to the primer-template complex, these compounds can lead to DNA damage or altered synthesis pathways.

These detailed research findings underscore the utility of azido compounds as molecular probes to dissect the intricate mechanisms of DNA synthesis and enzyme activity, offering insights into enzyme kinetics and substrate recognition.

Future Directions and Emerging Research Avenues

Novel Azidation Strategies

Traditional methods for synthesizing azide (B81097) compounds often face limitations, including lengthy synthesis steps, harsh reaction conditions, and low yields nih.govfishersci.cawikidata.org. Recent advancements have focused on developing more efficient and selective azidation strategies.

One notable development involves the use of the Grignard reaction for preparing organomagnesium intermediates that possess protected azido (B1232118) groups nih.govfishersci.be. This method, which utilizes di(tert-butyl)(4-(dimethylamino)phenylphosphine (Amphos) for azido group protection, enables the synthesis of a broad range of organonitrogens, such as amines and triazoles, for industrial applications nih.govfishersci.be.

Furthermore, direct azidation via C-H activation has gained significant attention due to its high efficiency, conversion rates, and selectivity fishersci.cawikidata.orgamericanelements.comcenmed.com. This approach avoids the need for pre-functionalization of substrates, offering a more atom- and step-economical route to alkyl azides wikidata.orgcenmed.com. Research has explored metal-catalyzed C-H azidation and metal-free radical strategies for forming C-N bonds fishersci.caamericanelements.comcenmed.com. For instance, a radical-based C(sp³)-H azidation of 2-oxindoles has been achieved under metal-free conditions at room temperature, producing 3-azido-2-oxindoles in moderate to excellent yields cenmed.com. Other modern synthetic strategies for aliphatic azides include the azidation of C-C multiple bonds and the direct transformation of vinyl azides wikidata.orgamericanelements.com.

Expanding the Scope of Azido-Click Chemistry in Research

"Click chemistry," particularly the azide-alkyne cycloaddition, has revolutionized molecular conjugation due to its efficiency, high specificity, and biocompatibility nih.govfishersci.caciteab.comcenmed.comnih.govnih.govnih.govontosight.aifishersci.canih.gov. Future directions involve expanding its scope to more complex systems and applications.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) remains a cornerstone, linking azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles fishersci.cacenmed.comontosight.aifishersci.ca. To circumvent the toxicity associated with copper ions in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a copper-free alternative, utilizing strained cyclic alkynes like cyclooctyne (B158145) to enhance reaction rates for biomolecule labeling in living cells nih.govnih.govnih.gov.

In nucleic acid research, azido nucleoside analogues, such as 3'-Azido-2',3'-ddCTP and 5-(azidomethyl)-2'-deoxyuridine (AmdU), are increasingly used for metabolic labeling of DNA and RNA nih.govnih.gov. These azido-modified nucleotides can be enzymatically incorporated into nucleic acids, allowing for subsequent "click" reactions with fluorescent probes or other biomolecules for imaging and functional studies nih.govnih.gov. The modular nature of this approach facilitates site-specific labeling of mRNA without requiring pre-labeled nucleotides nih.gov.

Beyond nucleic acids, "click" chemistry is being expanded for bioconjugation in proteomics and glycobiology nih.govcenmed.comsigmaaldrich.com. Applications include non-invasive imaging of glycan distribution, selective metabolic engineering, glycomics studies, and viral surface manipulation for drug discovery nih.govciteab.comsigmaaldrich.com.

Advanced Computational Modeling in Azido Compound Design and Mechanistic Prediction

Computational chemistry, including density functional theory (DFT) and molecular dynamics simulations, is becoming an indispensable tool for the design, prediction, and understanding of azido compounds and their reactions fishersci.co.uktcichemicals.comuni.lunih.govsigmaaldrich.comfishersci.com.

Computer-aided molecular design (CAMD) is employed for the theoretical assessment of chemical structures before their experimental synthesis tcichemicals.comuni.lu. This allows researchers to design new azido compounds with optimized physicochemical and energetic properties, such as density and thermal stability, through theoretical calculations tcichemicals.comuni.lunih.gov. For instance, computational studies have been used to predict the densities of azido compounds with good agreement to experimental data, facilitating the design of high-energy density materials nih.gov.

Computational methods are also crucial for elucidating reaction mechanisms and predicting reactivity. Studies on the electronic structure of azido groups in compounds like 3'-azido-3'-deoxythymidine (AZT) provide insights into their intramolecular interactions and potential structural changes sigmaaldrich.com. Mechanistic investigations, often involving DFT calculations, help understand the intricate pathways of azidation reactions, such as iron-catalyzed C(sp³)-H azidation and ene-azide cycloadditions fishersci.comnih.govwikipedia.orguni-freiburg.de. This predictive capability aids in designing more selective and efficient synthetic protocols.

Innovative Applications in Chemical Biology and Material Science Research

The versatility of azido compounds, particularly through "click" chemistry, continues to open new avenues in chemical biology and material science.

Chemical Biology Research : In chemical biology, azido compounds serve as powerful tools for probing and manipulating biological systems. They are widely used for the metabolic labeling of various biomolecules, including proteins, lipids, and glycans, enabling their non-invasive imaging, enrichment, and functional analysis in living systems nih.govnih.govciteab.comcenmed.comnih.govsigmaaldrich.comnih.gov. Activity-based protein profiling (ABPP) utilizes azido probes to identify and characterize enzyme activities within complex biological mixtures nih.govciteab.com. Furthermore, azides play a role in the total synthesis of natural products, offering efficient routes for constructing complex bioactive molecules fishersci.ie.

Material Science Research : In material science, organic azides are highly valued for their reactivity, especially their propensity to release nitrogen upon thermal activation or photolysis, generating highly reactive nitrenes wikipedia.org. This property makes them attractive for use as high-energy materials due to their high nitrogen content and the energetically favorable release of N₂ nih.govwikipedia.orgamericanelements.com.

Moreover, multivalent organic azides are increasingly employed as cross-linkers in polymers wikipedia.org. This crosslinking process can significantly alter the physical properties of polymers, leading to enhanced efficiencies in various polymer-based devices, including membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) wikipedia.org. "Click" chemistry, in particular, has been creatively applied to synthesize complex macromolecules such as multiblock copolymers, shell or core cross-linked micelles, and dendrimers, and for the surface functionalization of nanomaterials like gold nanoparticles (AuNPs) ontosight.aifishersci.ca.

Compound Names and PubChem CIDs

Q & A